3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a piperidine ring, a triethoxyphenyl group, and a triazolothiadiazole core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method includes the reaction of 3,4,5-triethoxybenzaldehyde with piperidine to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Cyclization of this thiosemicarbazone with an appropriate reagent, such as phosphorus oxychloride, leads to the formation of the triazolothiadiazole ring system .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs.
Biological Studies: Researchers use this compound to study its effects on different biological systems.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
3-(Piperidin-1-ylmethyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound lacks the triethoxy groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
3-(Morpholin-4-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The piperidine ring is replaced with a morpholine ring, potentially altering its interaction with biological targets and its overall pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H29N5O3S |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H29N5O3S/c1-4-27-16-12-15(13-17(28-5-2)19(16)29-6-3)20-24-26-18(22-23-21(26)30-20)14-25-10-8-7-9-11-25/h12-13H,4-11,14H2,1-3H3 |
InChI Key |
LOOBLTBASPJVBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)CN4CCCCC4 |
Origin of Product |
United States |
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